Dihexyl sulfone

概要

説明

Diphenyl sulfone is an organosulfur compound with the formula (C6H5)2SO2 . It is a white solid that is soluble in organic solvents . It is used as a high-temperature solvent, useful for processing highly rigid polymers, e.g., PEEK, which only dissolve in very hot solvents .

Molecular Structure Analysis

The molecular formula of Diphenyl sulfone is C12H10O2S . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

While specific chemical reactions involving “Dihexyl sulfone” are not available, Diphenyl sulfone has been demonstrated to participate in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Physical And Chemical Properties Analysis

Diphenyl sulfone has a molar mass of 218.27 g·mol−1 . It has a melting point of 123 °C (253 °F; 396 K) and a boiling point of 379 °C (714 °F; 652 K) .

科学的研究の応用

Surface Sulfonation in Medical Devices : A study by Gourlay et al. (2010) demonstrated that surface sulfonation can retard the migration of plasticizers like DEHP in medical devices, potentially reducing associated inflammatory responses. This suggests a potential application in improving the biocompatibility of medical devices (Gourlay, Shedden, Horne, & Stefanou, 2010).

Environmental Applications : Yanatatsaneejit et al. (2005) used Dihexyl sulfosuccinate in a study on the froth flotation process for removing emulsified ethylbenzene from water, highlighting its potential application in environmental remediation and wastewater treatment (Yanatatsaneejit, Chavadej, Rangsunvigit, & Scamehorn, 2005).

Biodegradation Studies : Chmelárová et al. (2008) explored the primary biodegradation of Dihexyl sulfosuccinate, finding effective biotransformation rates in single and mixed bacterial cultures. This indicates its potential role in bioremediation processes (Chmelárová, Zavadska, Huska, & Tóth, 2008).

Chemical and Material Sciences : Eastoe et al. (2000) investigated the adsorption of various ionic surfactants, including sodium Dihexyl sulfosuccinate, at the air-water interface. This research has implications in the development of surfactants for industrial and consumer products (Eastoe, Nave, Downer, Paul, Rankin, Tribe, & Penfold, 2000).

Fuel Cell Applications : Matsumoto, Higashihara, and Ueda (2009) prepared locally and densely sulfonated poly(ether sulfone)s for fuel cell applications, highlighting the potential of sulfonated compounds in energy-related applications (Matsumoto, Higashihara, & Ueda, 2009).

Pharmaceutical Research : Alam et al. (2018) reviewed the synthesis, reactions, and applications of cyclic sulfone derivatives, emphasizing their importance in medicinal chemistry, including their use in the treatment of various diseases (Alam, Shimada, Jahan, Khan, Bhuiyan, Alam, & Matin, 2018).

Safety And Hazards

将来の方向性

While specific future directions for “Dihexyl sulfone” are not available, Diphenyl sulfone-based dyes have shown excellent light-harvesting capability and exhibit efficient intramolecular charge transfer character upon excitation . This suggests potential future applications in the field of photovoltaics .

特性

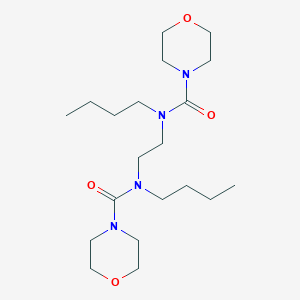

IUPAC Name |

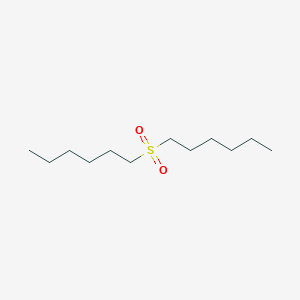

1-hexylsulfonylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2S/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOOMWHZBIPTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS(=O)(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336816 | |

| Record name | dihexyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihexyl sulfone | |

CAS RN |

16823-61-3 | |

| Record name | dihexyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Alkyl and aryl sulfides can be oxidized under mild, solvent-free conditions with good selectivity. If the oxidant is a mixture of sodium bromate and cation exchange resin, the products …

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)

![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)